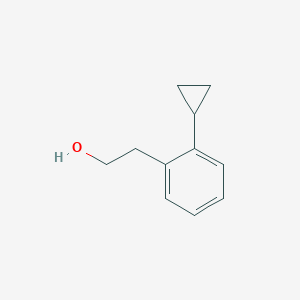

2-(2-Cyclopropylphenyl)ethan-1-OL

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-(2-cyclopropylphenyl)ethanol |

InChI |

InChI=1S/C11H14O/c12-8-7-9-3-1-2-4-11(9)10-5-6-10/h1-4,10,12H,5-8H2 |

InChI Key |

WKYFRKRMVIEDJL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=CC=C2CCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Cyclopropylphenyl Ethan 1 Ol and Analogues

Strategies for the Construction of the 2-Cyclopropylphenyl Moiety

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Cyclopropyl Bonds

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, including the challenging aryl-cyclopropyl linkage. These methods typically involve the reaction of an organometallic cyclopropyl (B3062369) reagent with an aryl halide or triflate in the presence of a palladium or nickel catalyst.

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of C(sp²)–C(sp³) bonds. In the context of synthesizing 2-cyclopropylphenyl derivatives, this reaction typically involves the palladium-catalyzed coupling of a 2-substituted phenyl halide or triflate with a cyclopropylboronic acid derivative. audreyli.com

The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, making it an attractive method for the synthesis of complex molecules. audreyli.com A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. For instance, palladium acetate (B1210297) with bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) has been shown to be effective. audreyli.com The use of potassium cyclopropyltrifluoroborate has also been demonstrated as a stable and effective coupling partner for aryl chlorides, overcoming some of the stability issues associated with cyclopropylboronic acid itself. nih.govorganic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Aryl-Cyclopropyl Compounds

| Aryl Halide/Triflate | Cyclopropylating Agent | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloroanisole | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME/H₂O | 75 | nih.gov |

| 5-Chloro-2-methoxypyridine | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 85 | nih.gov |

| Bromobenzene | Cyclopropylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | >95 | audreyli.com |

| 4-Bromoacetophenone | Cyclopropylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 94 | audreyli.com |

The Negishi coupling provides another powerful route to aryl-cyclopropyl bonds, utilizing organozinc reagents. organic-chemistry.orgwikipedia.org This method often employs palladium or nickel catalysts and is known for its high functional group tolerance and the ability to couple a wide range of substrates. wikipedia.org Cyclopropylzinc halides, which can be prepared from the corresponding cyclopropyl Grignard reagents or by direct insertion of zinc into cyclopropyl halides, are common coupling partners. wikipedia.org

Nickel-catalyzed Negishi couplings have emerged as a cost-effective alternative to palladium-based systems, particularly for reactions involving more accessible but less reactive aryl chlorides. nih.govnih.gov The choice of ligand is crucial for the success of these reactions, with various phosphine and N-heterocyclic carbene (NHC) ligands being employed to promote the desired cross-coupling. nih.gov

Table 2: Examples of Negishi Coupling for Aryl-Cyclopropyl Bond Formation

| Aryl Halide | Cyclopropylating Agent | Catalyst/Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Iodotoluene | o-Tolylzinc Chloride | Pd(PPh₃)₄ | - | - | wikipedia.org |

| Aryl Chlorides | Arylzincs | P,N,O-chelate nickel complexes | THF-NMP | - | nih.gov |

| Secondary Propargylic Halides | Alkylzinc Reagents | NiCl₂·glyme / terpyridine | DMA | up to 86 | nih.gov |

Cyclopropanation Strategies for Phenyl-Substituted Olefins

An alternative approach to the 2-cyclopropylphenyl moiety involves the direct cyclopropanation of a phenyl-substituted olefin, such as a styrene derivative. This strategy forms the three-membered ring directly onto a molecule that already contains the desired phenyl scaffold.

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. wikipedia.orgorganicreactions.orgtcichemicals.com It involves the use of an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple. wikipedia.orgtcichemicals.com A key feature of this reaction is its stereospecificity, where the configuration of the double bond is retained in the cyclopropane (B1198618) product. wikipedia.org

The presence of a hydroxyl group in the substrate can direct the cyclopropanation to occur on the same face of the double bond, a feature that can be exploited for stereocontrol in the synthesis of analogues of 2-(2-cyclopropylphenyl)ethan-1-ol. wikipedia.orgorganic-chemistry.org Modified versions of the Simmons-Smith reaction, such as the Furukawa modification which uses diethylzinc (Et₂Zn), often provide improved yields and reactivity. tcichemicals.com

Table 3: Examples of Simmons-Smith Cyclopropanation of Olefins

| Olefin | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexene | CH₂I₂, Zn-Cu | - | - | wikipedia.org |

| Unfunctionalized achiral alkenes | Et₂Zn, CH₂I₂ | 1,2-dichloroethane | - | wikipedia.org |

| Allylic Alcohols | Et₂Zn, CH₂I₂ | - | - | nih.gov |

The Doyle-Kirmse reaction involves the reaction of a metal carbene with an allyl sulfide or related compound, leading to a nih.govwikipedia.org-sigmatropic rearrangement to form a new carbon-carbon bond. wikipedia.orgnih.gov While not a direct cyclopropanation of a simple olefin, it represents a powerful application of carbene chemistry for the synthesis of highly functionalized molecules that can be precursors to cyclopropyl-containing compounds. The reaction is often catalyzed by rhodium or copper complexes. wikipedia.orgnih.gov

More broadly, the addition of carbenes or carbenoids to olefins is a fundamental method for cyclopropane synthesis. These reactive intermediates can be generated from various precursors, such as diazo compounds. The choice of catalyst can influence the stereoselectivity of the cyclopropanation. ulaval.ca While highly effective, the use of potentially explosive diazo compounds requires careful handling.

Table 4: Examples of Styrene Cyclopropanation Yields with Ethyl Diazoacetate

| Styrene Derivative | Catalyst | Yield of 2-phenylcyclopropanecarboxylate (%) | Reference |

|---|---|---|---|

| Styrene | Various | >95 | researchgate.net |

| trans-β-methylstyrene | 3-chloro-3-aryl-3H-diazirine | 47-71 | ulaval.ca |

Approaches for the Ethan-1-ol Side Chain Introduction

The introduction of the ethan-1-ol side chain is a critical step in the synthesis of the target molecule. The choice of method often depends on the availability of starting materials, desired yield, and stereochemical control.

Reduction of Carbonyl Precursors to Form Ethanol (B145695) Derivatives

A common and effective strategy for forming the ethanol derivative is through the reduction of a corresponding carbonyl compound. This can be achieved using various reducing agents, including metal hydrides and catalytic hydrogenation.

Hydride-based reducing agents are widely used for the conversion of aromatic ketones and esters to alcohols. libretexts.orgkhanacademy.orgyoutube.comyoutube.com Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are powerful sources of hydride ions (H⁻) that readily attack the electrophilic carbonyl carbon. libretexts.orgyoutube.com

For the synthesis of this compound, a suitable precursor would be 2-cyclopropylacetophenone or a methyl 2-cyclopropylphenylacetate. The reduction of 2-cyclopropylacetophenone with a hydride reagent would yield the desired secondary alcohol. Similarly, the reduction of methyl 2-cyclopropylphenylacetate would also produce this compound.

The general mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then protonated during an aqueous workup to yield the final alcohol product. khanacademy.orgyoutube.com Lithium aluminum hydride is a more potent reducing agent than sodium borohydride and can reduce a wider range of carbonyl compounds, including esters. libretexts.orgyoutube.com However, it is also more reactive and requires anhydrous conditions, while sodium borohydride can often be used in protic solvents like methanol or ethanol. youtube.comyoutube.com

Table 1: Comparison of Common Hydride Reducing Agents

| Reagent | Formula | Reactivity | Suitable Solvents |

| Sodium Borohydride | NaBH₄ | Moderate | Protic (e.g., Methanol, Ethanol) |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Aprotic (e.g., Diethyl ether, THF) |

Catalytic hydrogenation is another important method for the synthesis of alcohols from unsaturated precursors. This process involves the addition of hydrogen across a double or triple bond in the presence of a metal catalyst. For the synthesis of this compound, a potential unsaturated precursor could be 2-cyclopropylstyrene oxide.

The hydrogenation of styrene oxide to 2-phenylethanol (B73330) is a well-established industrial process, often utilizing catalysts like palladium on a basic inorganic support. wipo.intgoogle.com This method can yield high selectivity and conversion rates. wipo.intgoogle.com A similar approach could be adapted for the hydrogenation of 2-cyclopropylstyrene oxide. The reaction typically proceeds by the opening of the epoxide ring and subsequent reduction to the corresponding alcohol.

Another potential route involves the catalytic hydrogenation of a terminal alkyne, such as 2-cyclopropylphenylacetylene. This would first be reduced to the corresponding alkene and then further to the saturated ethan-1-ol side chain. The choice of catalyst and reaction conditions is crucial to control the selectivity of the reduction and avoid over-reduction or side reactions.

Organometallic Additions to Aromatic Precursors

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles that can form new carbon-carbon bonds, providing a versatile route to alcohols. libretexts.orgwikipedia.org

Grignard reagents, with the general formula RMgX, are prepared by reacting an alkyl or aryl halide with magnesium metal. quora.commasterorganicchemistry.com They are excellent nucleophiles and react with a variety of electrophiles, including aldehydes, ketones, and epoxides. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com

To synthesize this compound, one strategy involves the reaction of 2-cyclopropylbenzaldehyde (B2442096) with a methyl Grignard reagent, such as methylmagnesium bromide. The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired secondary alcohol. libretexts.org

An alternative Grignard strategy would be to prepare 2-cyclopropylphenylmagnesium bromide from 1-bromo-2-cyclopropylbenzene and magnesium. This Grignard reagent can then react with an epoxide, such as ethylene oxide. The nucleophilic carbon of the Grignard reagent attacks one of the carbons of the epoxide ring, leading to ring-opening and the formation of a new carbon-carbon bond. masterorganicchemistry.com An acidic workup would then yield this compound.

Table 2: Examples of Grignard Reagent Reactions for Alcohol Synthesis

| Grignard Reagent | Electrophile | Product after Workup |

| Methylmagnesium Bromide | 2-Cyclopropylbenzaldehyde | 1-(2-Cyclopropylphenyl)ethan-1-ol |

| 2-Cyclopropylphenylmagnesium Bromide | Ethylene Oxide | This compound |

Organolithium reagents (RLi) are another class of powerful organometallic nucleophiles used in organic synthesis. wikipedia.orgfiveable.me They are generally more reactive than Grignard reagents and are also strong bases. wikipedia.org

Similar to Grignard reagents, organolithium compounds can be used to introduce the ethan-1-ol side chain. For instance, 2-cyclopropyllithium, prepared from 1-bromo-2-cyclopropylbenzene and an alkyllithium reagent (e.g., n-butyllithium) via lithium-halogen exchange, can react with ethylene oxide to form this compound after an acidic workup.

Alternatively, an organolithium reagent like methyllithium can be added to 2-cyclopropylbenzaldehyde. The nucleophilic addition to the carbonyl group, followed by protonation, would yield 1-(2-cyclopropylphenyl)ethan-1-ol. The high reactivity of organolithium reagents necessitates careful control of reaction conditions, often requiring low temperatures and inert atmospheres to prevent side reactions. wikipedia.org

Multi-Step Synthesis Pathways to this compound

Multi-step synthesis is a foundational approach in organic chemistry for constructing complex molecules from simpler precursors through a sequence of chemical reactions. fiveable.melibretexts.org The synthesis of this compound necessitates a carefully planned sequence of reactions to assemble the cyclopropyl, phenyl, and ethanol fragments in the correct connectivity.

A plausible convergent synthesis of this compound could involve the coupling of a 2-cyclopropylphenyl organometallic reagent with ethylene oxide. For instance, 2-cyclopropylphenylmagnesium bromide, prepared from the corresponding 2-cyclopropylphenyl bromide, can undergo a nucleophilic ring-opening reaction with ethylene oxide to directly form the target alcohol.

Convergent Synthesis Example

| Step | Reactants | Reagents | Product | Typical Yield |

| 1 | 2-Bromocyclopropylbenzene | Mg, THF | 2-Cyclopropylphenylmagnesium bromide | High |

| 2 | 2-Cyclopropylphenylmagnesium bromide, Ethylene oxide | THF, then H₃O⁺ workup | This compound | Moderate to Good |

In contrast, a divergent synthesis strategy enables the synthesis of multiple related compounds from a common intermediate. libretexts.orgresearchgate.net This is particularly useful for generating a library of analogues for structure-activity relationship studies. A divergent approach to analogues of this compound could start from a common precursor, such as (2-cyclopropylphenyl)acetic acid. This acid can be reduced to the target alcohol or converted to a variety of esters or amides, which can then be further modified.

Divergent Synthesis Example from a Common Intermediate

| Reactant | Reagents | Product |

| (2-Cyclopropylphenyl)acetic acid | 1. SOCl₂ 2. R'OH | (2-Cyclopropylphenyl)acetate ester |

| (2-Cyclopropylphenyl)acetic acid | LiAlH₄, THF | This compound |

| (2-Cyclopropylphenyl)acetic acid | 1. SOCl₂ 2. R'₂NH | N,N-Dialkyl-2-(2-cyclopropylphenyl)acetamide |

The synthesis of enantiomerically pure chiral analogues of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis methods, including asymmetric catalysis and the use of chiral auxiliaries, are employed to control the stereochemical outcome of reactions.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. A prominent method for the asymmetric synthesis of chiral alcohols is the catalytic reduction of a prochiral ketone. nih.govresearchgate.net For the synthesis of chiral this compound, a key intermediate would be 2-cyclopropylacetophenone. Asymmetric reduction of this ketone, using a chiral catalyst such as a Noyori-type ruthenium complex or an oxazaborolidine catalyst, can afford the corresponding (R)- or (S)-alcohol with high enantioselectivity.

Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), also presents a powerful and environmentally benign approach for the asymmetric reduction of ketones to produce enantiopure alcohols. nih.gov

Asymmetric Reduction of 2-Cyclopropylacetophenone

| Catalyst System | Product Enantiomer | Typical Enantiomeric Excess (ee) |

| (R)-Ru(BINAP)Cl₂ / H₂ | (R)-2-(2-Cyclopropylphenyl)ethan-1-OL | >95% |

| (S)-Ru(BINAP)Cl₂ / H₂ | (S)-2-(2-Cyclopropylphenyl)ethan-1-OL | >95% |

| CBS Catalyst (Corey-Bakshi-Shibata) / BH₃ | (R)- or (S)-alcohol depending on proline chirality | High |

| Alcohol Dehydrogenase (ADH) | (R)- or (S)-alcohol depending on enzyme | Often >99% |

The use of chiral auxiliaries is a well-established strategy for diastereoselective synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed.

For the synthesis of chiral analogues of this compound, a chiral auxiliary can be attached to a precursor molecule to control the stereochemistry of a key bond-forming step. For example, a chiral oxazolidinone can be acylated with (2-cyclopropylphenyl)acetic acid. The resulting N-acyloxazolidinone can then undergo a diastereoselective alkylation or reduction. Subsequent cleavage of the auxiliary would yield the chiral alcohol or a precursor that can be readily converted to it. nih.gov

Diastereoselective alkylation of chiral arylacetamides is another powerful method. nih.gov For instance, an enolate derived from a chiral amide of (2-cyclopropylphenyl)acetic acid can react with an electrophile, with the stereochemistry of the product being directed by the chiral auxiliary.

Stereoselective Synthesis of Chiral Analogues

Precursor Chemistry and Intermediate Reactivity in this compound Synthesis

Aryl halides are versatile precursors in organic synthesis, serving as key building blocks for the introduction of the 2-cyclopropylphenyl moiety. 2-Bromocyclopropylbenzene and 2-iodocyclopropylbenzene are common starting materials for this purpose. These can be synthesized through various methods, including the diazotization of 2-cyclopropylaniline followed by a Sandmeyer or Gattermann reaction.

Once formed, these aryl halides can be functionalized through a variety of cross-coupling reactions. For example, they can be converted into organometallic reagents, such as Grignard reagents (2-cyclopropylphenylmagnesium bromide) or organolithium species, which are potent nucleophiles. These can then be reacted with electrophiles like ethylene oxide or an appropriate acetaldehyde equivalent.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Sonogashira reactions, can be employed to form carbon-carbon bonds at the 2-position of the cyclopropylbenzene ring, providing access to a wide range of functionalized intermediates that can be further elaborated to the target alcohol.

Reactivity of Cyclopropyl-Substituted Ketones and Aldehydes

The reactivity of ketones and aldehydes substituted with a cyclopropyl group is fundamentally influenced by the inherent strain of the three-membered ring. This ring strain provides a thermodynamic driving force for reactions that involve ring-opening. The juxtaposition of the strained carbocyclic ring with a carbonyl group, particularly an aryl cyclopropyl ketone, creates a system primed for a variety of unique transformations not typically observed in acyclic or larger-ring analogues. The reactivity is often dictated by the specific reagents and conditions employed, leading to diverse molecular scaffolds.

Key reaction pathways for cyclopropyl-substituted ketones and aldehydes include ring-opening reactions, cycloadditions, and rearrangements, often facilitated by acid catalysis, photoredox catalysis, or transition metals.

Ring-Opening Reactions

The most characteristic reaction of cyclopropyl ketones and aldehydes is the cleavage of the three-membered ring. This process can be initiated by various methods, leading to the formation of linear, functionalized products.

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, particularly in solvents like hexafluoroisopropanol (HFIP) that can form highly reactive hydrogen-bond networks, the cyclopropane ring can be opened. researchgate.net This is often seen in the context of ring-opening hydroarylation reactions. researchgate.net

Photoredox-Coupled Ring-Opening: Visible light photoredox catalysis can be used to convert relatively inert aryl cyclopropanes into reactive radical cation intermediates via single-electron oxidation. researchgate.net These intermediates readily undergo ring-opening and can be trapped by nucleophiles, enabling reactions such as oxo-amination to form β-amino ketone derivatives. researchgate.net

Iodide-Induced Ring-Opening: Cyclopropyl ketones can undergo a ring-opening reaction induced by a combination of TiCl₄ and n-Bu₄NI to stereoselectively form (Z)-titanium enolates. fishersci.com These enolates are valuable intermediates for subsequent reactions, such as stereoselective aldol additions.

Substitution-Dependent Hydrosilylation: Gold nanoparticle-catalyzed reactions of hydrosilanes with aryl-substituted cyclopropyl aldehydes or ketones lead to two different ring-opening pathways depending on the substitution pattern. researchgate.net 2-Aryl-substituted cyclopropyl carbonyls typically form linear enol ethers, whereas 2,2-diaryl-substituted analogues yield stable silyloxy-1,3-dienes. researchgate.net

Table 1: Selected Methods for Ring-Opening of Cyclopropyl Ketones

| Method | Catalyst / Reagent | Key Intermediate | Primary Product Type |

| Acid-Catalyzed Hydroarylation | Brønsted Acid / HFIP | Carbocation | Hydroarylated Ketone |

| Photoredox Oxo-amination | Photoredox Catalyst | Radical Cation | β-Amino Ketone |

| Enolate Formation | TiCl₄ / n-Bu₄NI | (Z)-Titanium Enolate | Ring-Opened Enolate |

| Ring-Opening Hydrosilylation | Au Nanoparticles / Hydrosilane | α-Cyclopropyl Radical | Linear Enol Ether or Silyloxy-1,3-diene |

[3+2] Cycloaddition Reactions

A significant advancement in the reactivity of these compounds is the formal [3+2] cycloaddition with olefins to generate highly substituted cyclopentane rings. nih.gov This transformation avoids the use of highly activated "donor-acceptor" cyclopropanes and instead applies to simple aryl cyclopropyl ketones. nih.gov

The reaction is initiated by the one-electron reduction of the ketone, which is accomplished using a photocatalytic system comprising Ru(bpy)₃²⁺, a Lewis acid such as La(OTf)₃, and an amine like TMEDA. nih.gov The Lewis acid is crucial as it activates the cyclopropyl ketone towards reduction and stabilizes the resulting ketyl radical intermediate. nih.gov Upon formation, the cyclopropyl ketyl radical anion undergoes ring-opening to form a 1,3-radical anion, which then engages with an olefin in a [3+2] cycloaddition.

The scope of this reaction is broad, accommodating a variety of esters, ketones, and thioesters as the olefin partner. nih.gov Notably, reactions involving α-substituted thioesters have been found to be particularly efficient and diastereoselective. nih.gov However, aliphatic cyclopropyl ketones are generally not suitable substrates for this reaction, likely due to the increased difficulty in generating their corresponding radical anions compared to their aryl counterparts. nih.gov

Table 2: Selected Examples of Photocatalytic [3+2] Cycloaddition of Cyclopropyl Phenyl Ketone

| Entry | Olefin Partner | Product | Yield (%) | d.r. |

| 1 | Ethyl 2-phenylacrylate | 3-Benzoyl-4,5-diphenyl-cyclopentane-1-carboxylic acid ethyl ester | 71 | 1.1:1 |

| 2 | 3-Methylene-4-phenyl-butan-2-one | 1-(3-Benzoyl-4-phenyl-cyclopentylmethyl)-ethanone | 81 | 1.5:1 |

| 3 | S-ethyl 2-phenyl-propenethioate | 3-Benzoyl-4-methyl-4,5-diphenyl-cyclopentane-1-carbothioic acid S-ethyl ester | 88 | 19:1 |

| 4 | (E)-Chalcone | 3-Benzoyl-1,2,4-triphenyl-cyclopentanecarbaldehyde | 65 | 1.8:1 |

Data sourced from a study on the [3+2] cycloadditions of aryl cyclopropyl ketones. nih.gov d.r. = diastereomeric ratio.

Donor-Acceptor Characteristics

The reactivity of the cyclopropane ring is significantly enhanced when it is substituted with both an electron-donating group (donor) and an electron-withdrawing group (acceptor). nih.govmdpi.com In aryl cyclopropyl ketones, the aryl group acts as the donor and the ketone functions as the acceptor. This polarization facilitates the cleavage of the bond between the two substituted carbon atoms of the cyclopropane ring, making these "donor-acceptor" (D-A) cyclopropanes valuable synthetic intermediates. nih.gov For instance, 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, which are a type of D-A cyclopropane, can be synthesized via the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones and serve as versatile building blocks for various bioactive compounds. nih.gov

In general, aldehydes are more reactive electrophiles than ketones. This is due to two main factors: aldehydes experience less steric hindrance around the carbonyl carbon, and they have only one electron-donating alkyl group compared to the two found in ketones, making the aldehyde carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. youtube.com

Chemical Transformations and Reactivity of 2 2 Cyclopropylphenyl Ethan 1 Ol

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group is the most reactive site in an alcohol molecule. Its polarity, with an electron-rich oxygen and electrophilic hydrogen and carbon atoms, allows for a range of reactions.

The oxidation of alcohols is a fundamental transformation in organic chemistry, leading to the formation of carbonyl compounds such as aldehydes, ketones, and carboxylic acids. wikipedia.org The specific product obtained depends on the type of alcohol (primary, secondary, or tertiary) and the oxidizing agent used. libretexts.org

As a primary alcohol, 2-(2-cyclopropylphenyl)ethan-1-ol can be selectively oxidized to its corresponding aldehyde, 2-(2-cyclopropylphenyl)ethanal. To achieve this transformation and prevent further oxidation to the carboxylic acid, milder oxidizing agents are typically employed. libretexts.org Reagents such as Pyridinium chlorochromate (PCC) are effective for this purpose. libretexts.org Another approach is to use an excess of the alcohol and distill the aldehyde as it forms, which prevents its subsequent oxidation. chemguide.co.uk

Fungal aryl-alcohol oxidases (AAOs) are also known to catalyze the oxidation of primary aromatic alcohols to their corresponding aldehydes. nih.gov These enzymes use molecular oxygen as a cosubstrate and produce hydrogen peroxide as the only byproduct, offering a green alternative to chemical oxidants. nih.gov The catalytic cycle of AAOs involves the oxidation of the alcohol substrate and the formation of the reduced form of the flavin cofactor, which is then reoxidized by molecular oxygen. nih.gov

| Reactant | Product | Reagent/Conditions |

| This compound | 2-(2-Cyclopropylphenyl)ethanal | Pyridinium chlorochromate (PCC) |

| This compound | 2-(2-Cyclopropylphenyl)ethanal | Aryl-alcohol oxidase (AAO), O2 |

Table 1: Selective Oxidation of this compound to 2-(2-Cyclopropylphenyl)ethanal

Further oxidation of the intermediate aldehyde, 2-(2-cyclopropylphenyl)ethanal, or direct oxidation of the primary alcohol under stronger conditions, yields the corresponding carboxylic acid, 2-(2-cyclopropylphenyl)acetic acid. wikipedia.org This complete oxidation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or by heating the alcohol under reflux with an excess of an oxidizing agent such as acidified potassium dichromate(VI). wikipedia.orgchemguide.co.uk The reaction proceeds through the aldehyde, which is then further oxidized to the carboxylic acid. chemguide.co.uk

| Reactant | Product | Reagent/Conditions |

| This compound | 2-(2-Cyclopropylphenyl)acetic acid | Potassium permanganate (KMnO4) |

| This compound | 2-(2-Cyclopropylphenyl)acetic acid | Potassium dichromate(VI), H2SO4, heat |

Table 2: Oxidation of this compound to 2-(2-Cyclopropylphenyl)acetic acid

The hydroxyl group of alcohols is a poor leaving group, making direct reduction to the corresponding alkane challenging. libretexts.org However, benzylic alcohols can be reduced to the corresponding alkanes under certain conditions. researchgate.netnih.gov A common method involves the use of hydriodic acid (HI) in a biphasic system, which has been shown to effectively reduce primary, secondary, and tertiary benzylic alcohols. nih.govnih.gov For this compound, this reaction would yield 1-cyclopropyl-2-ethylbenzene. Another approach is to convert the alcohol into a better leaving group, such as a tosylate, which can then be displaced by a hydride source like lithium aluminum hydride (LiAlH4). libretexts.org

| Reactant | Product | Reagent/Conditions |

| This compound | 1-Cyclopropyl-2-ethylbenzene | Hydriodic acid (HI), red phosphorus |

| This compound | 1-Cyclopropyl-2-ethylbenzene | 1. Tosyl chloride, pyridine (B92270); 2. LiAlH4 |

Table 3: Reduction of this compound to 1-Cyclopropyl-2-ethylbenzene

The hydroxyl group of this compound can participate in reactions to form ethers and esters, which are important classes of organic compounds with various applications.

Etherification , the formation of an ether, can be achieved through processes like the Williamson ether synthesis. wikipedia.org This method involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. wikipedia.orglibretexts.org For this compound, reaction with a base like sodium hydride followed by an alkyl halide (e.g., methyl iodide) would yield the corresponding ether. Benzyl ethers are particularly useful in organic synthesis as they can be selectively cleaved under mild conditions. youtube.com

Esterification , the formation of an ester, can be accomplished through several methods. The Fischer esterification involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst. organic-chemistry.orgchemistrysteps.com This is a reversible reaction, and the equilibrium is typically driven towards the product by removing water or using an excess of one of the reactants. organic-chemistry.org A more reactive approach involves the use of acyl chlorides. libretexts.orgchemguide.co.uk The reaction of this compound with an acyl chloride, such as acetyl chloride, is typically rapid and exothermic, producing the ester and hydrogen chloride. libretexts.orgchemguide.co.uk This reaction often proceeds via a nucleophilic addition-elimination mechanism. libretexts.org

| Transformation | Reactant | Reagent 2 | Product |

| Etherification | This compound | 1. NaH; 2. CH3I | 1-(2-Methoxyethyl)-2-cyclopropylbenzene |

| Esterification | This compound | Acetic acid, H2SO4 (cat.) | 2-(2-Cyclopropylphenyl)ethyl acetate (B1210297) |

| Esterification | This compound | Acetyl chloride | 2-(2-Cyclopropylphenyl)ethyl acetate |

Table 4: Etherification and Esterification of this compound

Table of Chemical Compounds

| Chemical Name |

| This compound |

| 2-(2-Cyclopropylphenyl)ethanal |

| 2-(2-Cyclopropylphenyl)acetic acid |

| 1-Cyclopropyl-2-ethylbenzene |

| 1-(2-Methoxyethyl)-2-cyclopropylbenzene |

| 2-(2-Cyclopropylphenyl)ethyl acetate |

| Pyridinium chlorochromate (PCC) |

| Potassium permanganate |

| Potassium dichromate(VI) |

| Sulfuric acid |

| Hydriodic acid |

| Red phosphorus |

| Tosyl chloride |

| Pyridine |

| Lithium aluminum hydride |

| Sodium hydride |

| Methyl iodide |

| Acetic acid |

| Acetyl chloride |

| Hydrogen peroxide |

| Oxygen |

Etherification and Esterification Processes

Intermolecular and Intramolecular Ether Formation

The primary alcohol functional group in this compound is a key site for nucleophilic reactions, most notably for the formation of ethers through both intermolecular and intramolecular pathways.

Intermolecular Ether Formation: The most common method for forming ethers from an alcohol is the Williamson ether synthesis. wikipedia.org This reaction proceeds via an S\textsubscript{N}2 mechanism. wikipedia.org In this process, the this compound is first treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group. This creates a potent nucleophile, the corresponding alkoxide ion. This alkoxide can then react with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to displace the halide and form an unsymmetrical ether. wikipedia.orgwikipedia.org The choice of solvent is crucial, with polar aprotic solvents like THF or DMF being typical.

The general reaction is as follows:

Deprotonation: this compound + NaH → 2-(2-Cyclopropylphenyl)ethan-1-olate Na\textsuperscript{+} + H\textsubscript{2}

Nucleophilic Attack: 2-(2-Cyclopropylphenyl)ethan-1-olate Na\textsuperscript{+} + R-X → 1-alkoxy-2-(2-cyclopropylphenyl)ethane + NaX

| Alkyl Halide (R-X) | Base | Solvent | Product |

|---|---|---|---|

| CH₃I (Methyl Iodide) | NaH | THF | 1-methoxy-2-(2-cyclopropylphenyl)ethane |

| CH₃CH₂Br (Ethyl Bromide) | KH | DMF | 1-ethoxy-2-(2-cyclopropylphenyl)ethane |

| C₆H₅CH₂Cl (Benzyl Chloride) | NaH | THF | 1-(benzyloxy)-2-(2-cyclopropylphenyl)ethane |

Intramolecular Ether Formation: Intramolecular versions of the Williamson ether synthesis can lead to the formation of cyclic ethers. wikipedia.orgwikipedia.orgstackexchange.com For this to occur with this compound, the molecule would first need to be modified to contain a leaving group at an appropriate position. For instance, if the cyclopropyl (B3062369) ring were opened to introduce a halide on the propyl chain, subsequent treatment with a base could facilitate an intramolecular S\textsubscript{N}2 reaction, leading to a substituted tetrahydrofuran (B95107) or other cyclic ether, depending on the position of the leaving group. The formation of five- or six-membered rings is generally favored. wikipedia.org

Reactions Involving the Cyclopropyl Ring

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, making it susceptible to various ring-opening reactions that are not observed in larger cycloalkanes. wikipedia.org

Ring-Opening Reactions and Mechanistic Investigations

The cleavage of the cyclopropane (B1198618) ring can be initiated by electrophiles, nucleophiles, or radicals.

Electrophilic Ring Opening: Cyclopropane rings can react with electrophiles in a manner analogous to alkenes. Acid-catalyzed ring-opening is a typical example. Protonation of the cyclopropane ring by a strong acid (e.g., HBr) leads to the formation of a carbocation. The regioselectivity of the nucleophilic attack that follows is governed by Markovnikov's rule, with the nucleophile (Br⁻) attacking the most substituted carbon atom. For this compound, the attack would likely lead to a secondary carbocation stabilized by the adjacent phenyl ring.

Nucleophilic Ring Opening: The direct attack of a nucleophile on an unactivated cyclopropane ring is generally difficult. However, if the ring is activated by an adjacent electron-withdrawing group, nucleophilic ring-opening can occur. nih.gov In the case of this compound, the phenyl and ethanol (B145695) substituents are not strongly withdrawing, making this pathway less likely without prior modification or catalysis. The mechanism is analogous to an S\textsubscript{N}2 reaction, where the nucleophile attacks one of the methylene (B1212753) carbons of the cyclopropyl ring, leading to the cleavage of the opposite C-C bond. byjus.comrsc.org

Free radical reactions provide a powerful method for cleaving the cyclopropane ring under mild conditions. wikipedia.orgrsc.orgorganicchemistrytutor.com The reaction is typically initiated by a radical species which adds to the cyclopropane ring. This generates a cyclopropyl-substituted radical that rapidly undergoes ring-opening to form a more stable, delocalized radical intermediate. rsc.orgorganicchemistrytutor.commasterorganicchemistry.com

For example, a reaction initiated by a thiyl radical (RS•) could proceed as follows:

Initiation: A radical initiator (e.g., AIBN) generates an initial radical.

Addition-Ring Opening: The radical adds to the cyclopropyl ring, which then opens to form a stabilized benzylic radical.

Propagation/Termination: The resulting radical can then participate in further reactions, such as hydrogen atom abstraction or reaction with another molecule.

This strategy has been used in various synthetic transformations, including oxidative radical ring-opening/cyclization reactions to form complex polycyclic structures. wikipedia.orgrsc.orgorganicchemistrytutor.comchemistrytalk.org

Cyclopropyl Ring Transformations under Catalytic Conditions

Transition metal catalysts, particularly those involving gold, palladium, or copper, have been shown to effectively mediate the ring-opening and transformation of cyclopropanes, especially cyclopropyl alcohols. nih.gov Gold(I) or Gold(III) catalysts can act as soft Lewis acids to activate the cyclopropane ring towards nucleophilic attack. nih.gov For a molecule like this compound, a gold-catalyzed reaction in the presence of a nucleophile (e.g., an alcohol or water) could lead to a ring-opened product. The reaction likely proceeds through the formation of a carbocationic intermediate after the coordination of the catalyst to the cyclopropyl group, which is then trapped by the nucleophile.

| Catalyst | Nucleophile | Potential Product Type | Reference Principle |

|---|---|---|---|

| HAuCl₄ | Methanol (CH₃OH) | Ring-opened methoxy (B1213986) ether | nih.gov |

| Pd(OAc)₂ | Acetic Acid (AcOH) | Ring-opened acetate ester | Generic Pd-catalyzed additions |

| AgNO₃ / K₂S₂O₈ | NCS | Ring-opened chlorinated ketone | organicchemistrytutor.com |

Reactions Involving the Phenyl Moiety

The phenyl ring in this compound is subject to electrophilic aromatic substitution (S\textsubscript{E}Ar). The regiochemical outcome of such reactions is determined by the directing effects of the two substituents: the cyclopropyl group and the 2-hydroxyethyl group.

The cyclopropyl group is a known activating group. stackexchange.comrsc.org Through its unique electronic structure, which has π-character, it donates electron density into the aromatic ring, primarily at the ortho and para positions. This makes the ring more nucleophilic and accelerates the rate of electrophilic attack. wikipedia.orgrsc.org The 2-hydroxyethyl group [-(CH₂)₂OH] is generally considered a weakly deactivating group due to the inductive effect of the oxygen atom, but its influence is significantly weaker than the activating effect of the cyclopropyl group.

Therefore, the cyclopropyl group is the dominant directing group, favoring substitution at the positions ortho and para to it. The position para to the cyclopropyl group (position 5) and the open ortho position (position 3) are the most likely sites of substitution. Steric hindrance from the adjacent 2-hydroxyethyl group may slightly disfavor substitution at position 3 compared to position 5.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would likely yield 4-bromo-2-cyclopropyl-1-(2-hydroxyethyl)benzene and 6-bromo-2-cyclopropyl-1-(2-hydroxyethyl)benzene.

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) at the para and ortho positions relative to the cyclopropyl group.

Friedel-Crafts Acylation: Reaction with an acyl chloride (e.g., CH₃COCl) and a Lewis acid catalyst (e.g., AlCl₃) would introduce an acetyl group, again primarily at the position para to the activating cyclopropyl group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The benzene (B151609) ring in this compound is substituted with a cyclopropyl group and an ethanol group at the ortho position. Both substituents are generally considered activating and ortho-, para-directing in electrophilic aromatic substitution reactions. The cyclopropyl group can donate electron density to the aromatic ring through sigma-pi conjugation, while the alkyl group (ethan-1-ol) is a weak activator through an inductive effect.

Given the ortho-positioning of the existing substituents, incoming electrophiles would be directed to the positions ortho and para to each group. This would lead to a complex mixture of products, with the final regioselectivity being determined by the steric hindrance imposed by the substituents and the specific reaction conditions. However, without experimental data, the precise ratio of these potential products cannot be determined.

Aryl Coupling Reactions for Oligomeric and Polymeric Structures

The presence of an aromatic ring suggests that this compound could potentially undergo various aryl coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form oligomeric or polymeric structures. These reactions typically require the pre-functionalization of the aromatic ring with a halide or a boronic acid/ester. The primary alcohol group could also be utilized as a reactive site for polymerization through esterification or etherification reactions.

The combination of aryl coupling and alcohol-based polymerization could lead to the formation of novel polymers with unique properties imparted by the cyclopropyl group. However, no studies have been published detailing such reactions for this specific compound.

Cascade and Rearrangement Reactions

The strained cyclopropyl ring and the adjacent alcohol functionality in this compound create the potential for a variety of cascade and rearrangement reactions.

Under acidic conditions, the primary alcohol could be protonated and leave as a water molecule, generating a primary carbocation. This carbocation could then be attacked by the adjacent aromatic ring in an intramolecular Friedel-Crafts type reaction, leading to the formation of a six-membered ring and a new bicyclic system. The cyclopropyl group might also participate in such cyclizations, potentially leading to more complex polycyclic structures. The feasibility and outcome of such reactions would be highly dependent on the reaction conditions and the stability of the intermediates formed.

The cyclopropyl group is known to undergo ring-opening reactions under photochemical or thermal conditions. In the context of this compound, such transformations could lead to the formation of various isomeric structures. The aromatic ring and the alcohol group could also influence the course of these reactions, potentially leading to novel rearranged products. However, no specific research has been conducted on the photo- or thermally-induced transformations of this particular molecule.

Advanced Methodologies in Mechanistic Elucidation of 2 2 Cyclopropylphenyl Ethan 1 Ol Reactivity

Spectroscopic Techniques for Reaction Monitoring and Intermediate Characterization

Spectroscopy is a cornerstone for observing reactions as they happen. By tracking changes in the spectral signatures of a reaction mixture, researchers can deduce reaction rates, identify key species, and build a comprehensive picture of the mechanistic pathway.

In-situ or real-time NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of a reaction directly within the NMR tube. It allows for the simultaneous observation and quantification of reactants, intermediates, and products over time. For a reaction involving 2-(2-Cyclopropylphenyl)ethan-1-OL, specific proton (¹H) or carbon (¹³C) NMR signals can be tracked. For example, in a hypothetical oxidation reaction to form the corresponding aldehyde, one would observe the disappearance of the reactant's signals and the appearance of the product's signals.

Key diagnostic signals for monitoring the reactivity of this compound would include the methine proton (CH-OH) and the methylene (B1212753) protons (CH₂). Changes in the chemical shift and multiplicity of these signals provide direct evidence of the transformation of the alcohol functional group.

Table 1: Hypothetical ¹H NMR Data for Monitoring an Oxidation Reaction

| Compound | Key Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Observation During Reaction |

|---|---|---|---|---|

| This compound | CH-OH | ~4.8 | Triplet | Signal intensity decreases |

| This compound | CH₂-Ar | ~2.9 | Doublet | Signal intensity decreases |

| 2-(2-Cyclopropylphenyl)acetaldehyde | CHO | ~9.8 | Singlet | Signal appears and grows |

This continuous data acquisition provides detailed kinetic profiles and can help identify the presence of any observable reaction intermediates.

Infrared (IR) spectroscopy is exceptionally useful for identifying the functional groups present in a molecule. slideshare.net In the context of this compound, the most prominent and diagnostic absorption band is the broad O-H stretch of the alcohol group. pressbooks.publibretexts.org Monitoring a reaction with IR spectroscopy involves tracking the disappearance of this band or the appearance of new bands corresponding to new functional groups in the product. youtube.com

For instance, if this compound were to be oxidized to a ketone, the broad O-H stretching band would disappear, and a new, sharp, and strong C=O stretching band would emerge. lumenlearning.comlibretexts.org

Table 2: Key IR Absorption Frequencies for Reactant and Potential Product

| Functional Group | Vibration Type | Reactant: this compound Wavenumber (cm⁻¹) | Product: 2-(2-Cyclopropylphenyl)acetaldehyde Wavenumber (cm⁻¹) |

|---|---|---|---|

| Alcohol | O-H Stretch | 3650-3200 (Broad) | Absent |

| Alcohol | C-O Stretch | 1260-1000 (Strong) | Absent |

| Aromatic | C-H Stretch | 3100-3000 | 3100-3000 |

| Aldehyde | C=O Stretch | Absent | 1740-1720 (Strong, Sharp) |

These characteristic frequencies allow for a clear and definitive assessment of the conversion of the alcohol functional group. libretexts.org

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying unknown compounds and transient reaction intermediates by providing highly accurate mass measurements. nih.gov This accuracy allows for the determination of the elemental composition of an ion. In studying the reactivity of this compound, a reaction could be quenched at various time points, and the mixture analyzed by HRMS to detect and identify potential intermediates, even those present at very low concentrations.

For example, in a complex rearrangement or fragmentation reaction, HRMS could distinguish between two potential intermediates with the same nominal mass but different elemental formulas, thereby providing crucial evidence for one mechanistic pathway over another.

Table 3: Hypothetical HRMS Data for Intermediate Identification

| Proposed Intermediate | Chemical Formula | Calculated Exact Mass (m/z) | Mechanistic Insight |

|---|---|---|---|

| Protonated Reactant | [C₁₁H₁₅O]⁺ | 163.1117 | Confirms starting material ionization |

| Dehydrated Cation | [C₁₁H₁₃]⁺ | 145.1012 | Suggests an E1-type elimination pathway |

Isotopic Labeling Studies

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes (e.g., replacing ¹H with ²H/Deuterium (B1214612), or ¹²C with ¹³C). This "label" acts as a tracer that can be followed throughout a reaction, providing unambiguous information about bond-breaking and bond-forming events and the fate of specific atoms. kit.edu

Deuterium (²H or D) labeling is a classic technique used to probe mechanisms involving the transfer of a hydrogen atom. princeton.edu By strategically replacing a specific hydrogen atom in this compound with deuterium, one can determine if that C-H or O-H bond is broken in the rate-determining step of the reaction. This is known as the kinetic isotope effect (KIE).

For example, to investigate a dehydrogenation reaction, one could synthesize 2-(2-Cyclopropylphenyl)ethan-1,1-d₂-1-ol. If the reaction rate significantly slows down compared to the non-deuterated version, it provides strong evidence that the C-H bond at the alcohol carbon is broken in the slowest step of the reaction. Furthermore, analyzing the deuterium distribution in the products can confirm the pathway of hydrogen transfer. researchgate.net

Table 4: Application of Deuterium Labeling in Mechanistic Studies

| Labeled Compound | Mechanistic Question | Expected Outcome for a Positive Result |

|---|---|---|

| This compound-d₁ (O-D) | Is the hydroxyl proton transferred in the rate-determining step? | A significant primary kinetic isotope effect (kH/kD > 2) is observed. |

| 2-(2-Cyclopropylphenyl)-1,1-d₂-ethan-1-ol | Is the C1-H bond broken in the rate-determining step? | A significant primary kinetic isotope effect (kH/kD > 2) is observed. |

Carbon-13 (¹³C) labeling is a powerful method for tracing the connectivity of the carbon backbone during a reaction. nih.gov This is particularly useful for elucidating complex rearrangement reactions where the carbon skeleton of the product is different from that of the reactant. By introducing a ¹³C label at a specific position in this compound, its final location in the rearranged product can be determined using ¹³C NMR spectroscopy or mass spectrometry. nih.govnih.gov

For instance, if a reaction was suspected to cause the cyclopropyl (B3062369) ring to open and rearrange, one could synthesize the starting material with a ¹³C label on one of the cyclopropyl carbons. The position of this label in the final product, identified by ¹³C NMR, would definitively prove or disprove the proposed skeletal rearrangement.

Table 5: Probing a Hypothetical Ring-Expansion with ¹³C Labeling

| Labeled Position in Reactant | Proposed Rearrangement | Analytical Technique | How to Verify Mechanism |

|---|---|---|---|

| ¹³C at C1 of the ethyl group | Wagner-Meerwein type shift | ¹³C NMR | The ¹³C signal in the product would appear at a chemical shift corresponding to a different carbon environment (e.g., C2). |

By employing these advanced methodologies, chemists can move beyond simple product identification to achieve a fundamental and detailed understanding of the reaction pathways governing the chemical behavior of this compound.

No Publicly Available Data for Kinetic Studies of this compound Reactivity

Despite a comprehensive search of scientific databases and scholarly articles, no specific experimental data on the kinetic studies, reaction rate determination, activation energy, or thermodynamic parameters for the chemical compound this compound could be located in the public domain.

As a result, it is not possible to provide an article on the "" with the requested detailed research findings and data tables. The instructions to focus solely on this specific compound and to include detailed kinetic and thermodynamic data cannot be fulfilled due to the absence of published research on its reactivity.

The performed searches aimed to uncover information regarding:

Kinetic Studies and Reaction Rate Determination: This included looking for studies that have experimentally determined the rate laws and the order of reactions involving this compound. Such studies are fundamental to understanding how the concentration of reactants affects the speed of a chemical transformation.

Activation Energy and Thermodynamic Parameters: The search also focused on finding experimental data related to the activation energy, which is the minimum energy required to initiate a reaction, and other thermodynamic parameters like enthalpy and entropy of activation. These values provide insight into the energy profile and the molecular organization of the transition state.

The lack of available information suggests that the specific area of its reactivity may not have been a subject of published scientific investigation, or such research is not widely accessible.

Therefore, the following sections and subsections, as outlined in the request, cannot be populated with the required scientifically accurate and detailed content for this compound:

Kinetic Studies and Reaction Rate Determination

Activation Energy and Thermodynamic Parameters from Experimental Data

Without foundational research on the reactivity of this specific molecule, any attempt to generate the requested article would be speculative and would not adhere to the required standards of scientific accuracy and evidence-based reporting. Should research on the kinetics and thermodynamics of this compound become publicly available in the future, the compilation of such an article would then be feasible.

Computational and Theoretical Chemistry of 2 2 Cyclopropylphenyl Ethan 1 Ol

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic nature of 2-(2-cyclopropylphenyl)ethan-1-ol. These methods model the behavior of electrons within the molecule, which governs its structure, stability, and chemical reactivity.

Density Functional Theory (DFT) and ab initio methods are powerful tools for calculating the electronic structure of molecules. DFT, particularly with hybrid functionals like B3LYP, is often used for its balance of accuracy and computational cost in studying organic molecules. mdpi.commdpi.com Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy by systematically improving upon the Hartree-Fock approximation.

A typical computational study would begin with geometry optimization of the this compound molecule. This process determines the lowest energy arrangement of the atoms, providing theoretical bond lengths and angles. For instance, calculations on similar phenyl-substituted alkanols have been performed to understand structural parameters. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G)*

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(phenyl)-C(cyclopropyl) | 1.51 Å |

| C(phenyl)-C(ethyl) | 1.52 Å | |

| C(ethyl)-C(ethyl) | 1.54 Å | |

| C(ethyl)-O | 1.43 Å | |

| O-H | 0.96 Å | |

| Bond Angle | C-C-C (cyclopropyl) | ~60° |

| C(phenyl)-C(ethyl)-C(ethyl) | 112.5° | |

| C(ethyl)-C(ethyl)-O | 109.8° | |

| C(ethyl)-O-H | 108.5° |

Note: This data is illustrative and not from a published study on this specific molecule.

Molecular orbital (MO) theory describes the distribution and energy of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. fishersci.ca The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would also be associated with the π-system of the aromatic ring. The presence of the cyclopropyl (B3062369) group, known to have some π-character, and the hydroxyl group can influence the energies and distributions of these frontier orbitals.

Table 2: Hypothetical Frontier Orbital Energies for this compound (DFT/B3LYP/6-31G)*

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.15 |

| HOMO-LUMO Gap | 6.10 |

Note: This data is illustrative and not from a published study on this specific molecule.

The aromaticity of the phenyl ring in this compound can be quantified using computational methods. Aromaticity is a key factor in the stability and reactivity of the molecule. Methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly employed. nih.gov

NICS calculations involve placing a "ghost" atom at the center of the phenyl ring and calculating the magnetic shielding. A negative NICS value is indicative of aromatic character. The HOMA index, on the other hand, is based on the geometric parameters of the ring, with a value of 1 representing a fully aromatic system. Substituents on the phenyl ring can slightly alter these aromaticity indices.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is ideal for understanding electronic properties, molecular dynamics (MD) simulations are used to explore the conformational landscape and the influence of the environment on the molecule's behavior over time. mdpi.com

The this compound molecule has several rotatable bonds, leading to a complex conformational landscape. The orientation of the cyclopropyl group relative to the phenyl ring and the conformation of the ethanol (B145695) side chain are of particular interest. MD simulations can explore these different conformations and identify the most stable (lowest energy) structures. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. Studies on similar molecules like 2-phenylethyl alcohol have explored their conformational preferences. researchgate.net

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. The hydroxyl group is capable of forming hydrogen bonds, which will be a dominant interaction in polar protic solvents like water or ethanol. The phenyl and cyclopropyl groups will primarily engage in van der Waals interactions.

MD simulations can model the explicit interactions between the solute and solvent molecules, providing insights into the solvation shell structure and the dynamics of these interactions. mdpi.com The Polarizable Continuum Model (PCM) is a computational method that can be used to approximate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant, which can be computationally less expensive than explicit solvent models. researchgate.net

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry offers powerful tools to dissect the mechanisms of chemical reactions involving complex molecules like this compound. By modeling the reaction pathways and identifying the associated transition states, researchers can understand and predict chemical behavior.

Key transformations for a molecule containing a cyclopropyl-aryl moiety often involve reactions that relieve the ring strain of the cyclopropane (B1198618) ring. Theoretical studies on similar systems, such as the cyclopropyl radical and cation, reveal that the reaction pathways are governed by specific electronic symmetries. For instance, the ring-opening of the cyclopropyl cation follows a disrotatory path, leading to the more stable allyl cation. researchgate.net Such analyses are crucial for predicting the reactivity of the cyclopropyl group in this compound under various conditions.

Transition state theory is a cornerstone of reaction pathway analysis. Computational methods are employed to locate the geometry of the transition state—the highest energy point along the reaction coordinate—and to calculate its energy. This energy barrier, or activation energy, is a critical determinant of the reaction rate. For complex reactions, such as those involving rearrangements or multiple steps, computational modeling can elucidate the entire reaction profile, including the formation of intermediates and secondary transition states. wayne.edunih.gov

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecular system as a function of its geometry. wayne.edunih.gov For a molecule like this compound, mapping the PES for key transformations, such as the ring-opening of the cyclopropyl group or reactions involving the hydroxyl group, is essential for a comprehensive understanding of its reactivity.

A PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants, products, and intermediates) and mountain passes corresponding to transition states. wayne.edu By mapping the PES, chemists can identify the most favorable reaction pathways—those that follow the lowest energy valleys and passes.

For the cyclopropyl group, theoretical calculations have shown that the ring-opening is highly dependent on the electronic state of the molecule. In the case of the cyclopropyl cation, the disrotatory ring-opening path is symmetry-allowed and proceeds without a significant energy barrier, indicating that the cyclopropyl cation itself can be considered a transition state rather than a stable intermediate. researchgate.net In contrast, for the cyclopropyl radical, both conrotatory and disrotatory ring-opening paths are symmetry-forbidden, resulting in higher activation barriers. researchgate.net These findings are directly applicable to understanding the potential reactions of the cyclopropyl moiety in this compound.

A hypothetical reaction coordinate for the ring-opening of a protonated form of this compound is presented below, illustrating the change in relative energy from the reactant to the product through the transition state.

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| Reactant | This compound (protonated) | 0 |

| Transition State | Ring-opening transition state | Calculated Value |

| Product | Allylic carbocation intermediate | Calculated Value |

Note: The relative energy values are illustrative and would require specific high-level ab initio calculations for accurate determination.

A significant application of reaction pathway analysis and PES mapping is the prediction of reaction outcomes and selectivity (regio- and stereoselectivity). By comparing the activation energies of competing reaction pathways, it is possible to predict which product will be formed preferentially. The pathway with the lower activation energy will have a faster reaction rate and is therefore expected to be the major pathway.

For instance, in reactions involving the cyclopropyl group, computational models can predict whether the reaction will proceed via ring-opening or substitution. Similarly, for reactions involving the aromatic ring, such as electrophilic substitution, computational methods can predict the preferred position of attack (ortho, meta, or para) by calculating the energies of the corresponding intermediates and transition states.

The table below illustrates a hypothetical scenario where two competing reaction pathways for a derivative of this compound are compared.

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |

| Pathway A: Ring-Opening | 15 | Minor Product |

| Pathway B: Side-Chain Oxidation | 10 | Major Product |

Note: The energy values are hypothetical and serve to illustrate the principle of predicting reaction outcomes based on calculated activation energies.

Force Field Development and Parameterization for Related Cyclopropyl-Aryl-Alcohol Systems

While quantum mechanical methods are highly accurate for studying reaction mechanisms, they are computationally expensive and often limited to relatively small systems. For larger systems or longer timescale simulations, such as those required for studying protein-ligand binding or the bulk properties of materials, molecular mechanics (MM) methods are employed. The accuracy of MM simulations is critically dependent on the quality of the underlying force field. ethz.ch

A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a molecule. usc.edu Developing a reliable force field for a novel molecule like this compound requires careful parameterization, particularly for the unique structural motifs of the cyclopropyl group, the aryl system, and the alcohol functional group.

The parameterization process typically involves fitting the force field parameters to reproduce high-quality quantum mechanical data or experimental observations. ethz.ch For cyclopropyl-aryl-alcohol systems, this would involve:

Bonding Parameters: Defining the equilibrium bond lengths, bond angles, and the energy constants that govern their vibrations.

Torsional Parameters: Accurately describing the energy profile for rotation around single bonds, which is crucial for determining the conformational preferences of the molecule. This is particularly important for the linkages between the cyclopropyl ring, the phenyl ring, and the ethanol side chain.

Non-bonded Parameters: These include van der Waals interactions and electrostatic parameters (atomic partial charges) which govern the intermolecular and intramolecular non-covalent interactions.

Several well-established force fields, such as AMBER, CHARMM, and OPLS-AA, provide a good starting point for parameterization. nih.govmdpi.comnih.gov However, specific parameters for the cyclopropyl group attached to an aromatic system may need to be developed or refined. This often involves performing quantum mechanical calculations (e.g., dihedral scans) to obtain reference energy profiles, which are then used to fit the torsional parameters of the force field. nih.govucsb.edu The development of automated tools and machine learning methods has significantly accelerated the process of force field parameterization for new molecules. ethz.chnih.gov

| Force Field Parameter | Description | Source of Data for Parameterization |

| Bond Stretching | Energy required to stretch or compress a bond | Quantum mechanics, experimental spectroscopy |

| Angle Bending | Energy required to bend the angle between three atoms | Quantum mechanics, experimental spectroscopy |

| Torsional (Dihedral) Angles | Energy profile for rotation around a bond | Quantum mechanical dihedral scans |

| Non-bonded (van der Waals) | Short-range repulsive and long-range attractive forces | Experimental data (e.g., liquid densities, heats of vaporization) |

| Non-bonded (Electrostatic) | Coulombic interactions between atomic partial charges | Quantum mechanical electrostatic potential fitting |

Application of Automated Thermochemistry Tools in Reaction Analysis

The thermodynamic properties of reactants, products, and transition states, such as enthalpy, entropy, and Gibbs free energy, are fundamental to understanding and predicting the feasibility and outcome of a chemical reaction. Automated thermochemistry tools and software packages have become indispensable in computational chemistry for the efficient and accurate calculation of these properties. mt.com

These tools often integrate with quantum chemistry software to perform a series of calculations, including geometry optimization, vibrational frequency analysis, and single-point energy calculations at high levels of theory. From the vibrational frequencies, thermodynamic properties like entropy and heat capacity can be determined. nih.gov

For a molecule like this compound, which contains an aromatic ring, established computational protocols can be applied. For example, studies on the thermochemistry of aromatic compounds have utilized composite methods like G3 and G4 to accurately calculate 0 K enthalpies of formation. nih.gov Software such as the Master Equation System Solver (MESS) can then be used to compute temperature-dependent thermodynamic properties. nih.gov

The application of these automated tools allows for the rapid generation of extensive and reliable thermodynamic databases for a wide range of molecules. nih.gov This data is invaluable for:

Calculating reaction enthalpies and Gibbs free energies: To determine if a reaction is exothermic or endothermic, and spontaneous or non-spontaneous.

Determining equilibrium constants: To predict the position of chemical equilibrium.

Constructing kinetic models: For complex reaction networks, such as those in combustion or atmospheric chemistry, where the thermodynamic properties of numerous species are required. mdpi.com

The use of automated wet chemical analyzers in a laboratory setting complements these computational predictions by providing experimental data for validation. thermofisher.com

Structural Modifications and Derivative Synthesis for Academic Research

Functionalization of the Hydroxyl Group

The hydroxyl group of 2-(2-cyclopropylphenyl)ethan-1-ol is a prime site for chemical modification, allowing for the synthesis of various derivatives that can serve as key intermediates for more complex molecular architectures.

Synthesis of Ester and Ether Derivatives as Synthetic Intermediates

The conversion of the primary alcohol in this compound to esters and ethers is a fundamental transformation in organic synthesis. These derivatives are often more suitable for subsequent reactions due to the conversion of the nucleophilic alcohol to a less reactive group or the introduction of a good leaving group.

Esterification: The synthesis of ester derivatives can be achieved through various established methods. For instance, reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding ester. Enzymatic esterification, a greener alternative, can also be employed. For example, using a lipase (B570770) enzyme in a suitable organic solvent can catalyze the reaction with a carboxylic acid. nih.govchemrxiv.org

Etherification: The synthesis of ether derivatives from this compound can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. A documented example, though on a substituted analogue, describes the synthesis of (4-fluoro-3-phenoxyphenyl)methyl 2-cyclopropyl-2-(4-chlorophenyl)ethyl ether. In this procedure, the corresponding alcohol is treated with sodium hydride in dimethylformamide, followed by the addition of (4-fluoro-3-phenoxyphenyl)methyl chloride, to yield the desired ether. prepchem.com This method highlights a viable pathway for the synthesis of a wide range of ether derivatives of this compound.

Table 1: Representative Synthesis of Ether Derivatives

| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 2-cyclopropyl-2-(4-chlorophenyl)ethanol | (4-fluoro-3-phenoxyphenyl)methyl chloride | 1. Sodium Hydride, Dimethylformamide 2. Stirring for 1.5 hours | (4-fluoro-3-phenoxyphenyl)methyl 2-cyclopropyl-2-(4-chlorophenyl)ethyl ether | prepchem.com |

Conversion to Halogenated Analogues for Further Derivatization

The transformation of the hydroxyl group into a halogen atom provides a versatile intermediate for a variety of nucleophilic substitution and cross-coupling reactions. Standard methods can be employed for this conversion. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding 2-(2-cyclopropylphenyl)ethyl chloride or bromide, respectively. These halogenated analogues can then be used in reactions such as the formation of Grignard reagents or in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The conversion of ethanol (B145695) to chloroethane (B1197429) using thionyl chloride in the presence of pyridine is a well-established parallel transformation. vedantu.com

Derivatization of the Phenyl Ring

The aromatic phenyl ring in this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic properties of the molecule.

Halogenation and Nitration Studies to Investigate Aromatic Reactivity

Halogenation: The introduction of halogen atoms onto the phenyl ring can be achieved through electrophilic halogenation. The directing effects of the existing substituents, the ortho-cyclopropyl and the ethyl alcohol groups, will influence the position of substitution. Both are generally considered ortho-, para-directing activators, although the steric bulk of the cyclopropyl (B3062369) group might hinder substitution at the adjacent ortho position. Reactions with reagents like bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) would be expected to yield brominated derivatives.

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. rsc.org This reaction introduces a nitro group, a strong electron-withdrawing group, onto the phenyl ring. The position of nitration will again be governed by the directing effects of the existing substituents. The resulting nitro-substituted derivative can serve as a precursor for the synthesis of amino-substituted compounds through reduction.

Introduction of Electron-Donating and Electron-Withdrawing Groups and their Impact on Reactivity

The reactivity of the phenyl ring and the molecule as a whole can be significantly altered by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups: EDGs, such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The introduction of such groups can be achieved through various synthetic strategies. For example, a hydroxyl group could be introduced via hydroxylation of a boronic acid derivative, which can then be converted to a methoxy group.

Electron-Withdrawing Groups: EWGs, such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the aromatic ring, making it less reactive towards electrophiles but more susceptible to nucleophilic aromatic substitution under certain conditions. The introduction of a nitro group via nitration is a direct method. rsc.org The presence of EWGs on the phenyl ring can also influence the reactivity of the cyclopropyl group. In donor-acceptor cyclopropanes, where an electron-donating group is vicinal to an electron-withdrawing group, the cyclopropane (B1198618) ring is polarized and more susceptible to ring-opening reactions. researchgate.net

Table 2: Influence of Substituents on Aromatic Reactivity

| Substituent Type | Example | Effect on Phenyl Ring | Expected Impact on Reactivity |

|---|---|---|---|

| Electron-Donating | -OCH₃, -CH₃ | Increases electron density | Activates the ring towards electrophilic substitution |

| Electron-Withdrawing | -NO₂, -CN | Decreases electron density | Deactivates the ring towards electrophilic substitution |

Cyclopropyl Ring Modifications

The cyclopropyl group is a unique structural motif that can undergo specific chemical transformations, primarily involving ring-opening reactions due to its inherent ring strain. wikipedia.org These reactions can lead to the formation of acyclic or larger ring systems, providing access to a different class of compounds.

Stereochemical Aspects of Cyclopropyl-Containing Derivatives

The synthesis of derivatives from this compound presents significant stereochemical considerations, largely centered around the chiral center at the carbon bearing the hydroxyl group and the inherent planarity of the cyclopropyl group.

The preparation of enantiomerically pure forms of this compound is a key objective in many research endeavors. Asymmetric synthesis is a powerful tool to achieve this, often employing chiral catalysts or auxiliaries. For instance, the asymmetric reduction of a corresponding ketone precursor, 2-cyclopropylacetophenone, can yield either the (R)- or (S)-enantiomer of the alcohol, depending on the chiral catalyst used.

Furthermore, the cyclopropane ring itself introduces an element of stereoisomerism in more complex derivatives. While this compound itself does not have stereoisomers related to the cyclopropane ring relative to the ethyl alcohol substituent, further functionalization of the cyclopropyl ring can create diastereomers. The Simmons-Smith cyclopropanation reaction is a classic method for forming cyclopropane rings, and its diastereoselectivity can be influenced by the presence of nearby directing groups, such as the hydroxyl group in an allylic alcohol. nih.gov In the context of derivatives, if a double bond were introduced into the ethyl side chain, subsequent cyclopropanation could be directed by the existing stereocenter.

Research into the stereoselective synthesis of related cyclopropyl alcohols has highlighted the use of tandem reactions to control stereochemistry effectively. nih.gov These methods can generate skeletally diverse chiral cyclopropyl alcohols with high levels of enantio- and diastereoselectivity. nih.gov Such strategies could be adapted for the synthesis of novel derivatives of this compound with specific stereochemical configurations for use in various academic studies.

Table 1: Representative Stereoselective Synthesis Methods for Chiral Alcohols

| Method | Catalyst/Reagent | Precursor | Product Stereochemistry |

| Asymmetric Reduction | Chiral Ruthenium Complex | 2-Cyclopropylacetophenone | (R)- or (S)-2-(2-Cyclopropylphenyl)ethan-1-OL |

| Asymmetric Transfer Hydrogenation | Chiral Rhodium Catalyst | 2-Cyclopropylacetophenone | (R)- or (S)-2-(2-Cyclopropylphenyl)ethan-1-OL |